molecular formula C22H26F3N5O B2887227 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 898434-88-3

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2887227
CAS RN: 898434-88-3
M. Wt: 433.479
InChI Key: UXHWRUBXKLVFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H26F3N5O and its molecular weight is 433.479. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound could be a valuable addition to the arsenal of drugs used to combat tuberculosis.

Cytotoxicity Evaluation

Studies have evaluated the compound’s cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the derivatives are non-toxic to human cells . This is crucial for ensuring the safety of potential drugs derived from this compound.

Crystallography Studies

The compound has been used in crystallography studies to develop single crystals for certain derivatives . These studies are important for determining the three-dimensional structure of the compound, which is vital for drug design and understanding its pharmacological properties.

Synthesis of Benzamide Derivatives

The compound serves as a precursor in the synthesis of benzamide derivatives . These derivatives have been designed and synthesized as part of the search for new anti-tubercular agents, showcasing the compound’s versatility in medicinal chemistry.

properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-17(6-8-18)21(31)30-15-13-29(14-16-30)20-10-9-19(26-27-20)28-11-3-1-2-4-12-28/h5-10H,1-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHWRUBXKLVFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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